molecular formula C20H17ClN6O3S B2475753 N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide CAS No. 901242-86-2

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide

Cat. No.: B2475753
CAS No.: 901242-86-2
M. Wt: 456.91
InChI Key: LJPPXNZRJUZKLD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide typically involves multi-step reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents. Common reagents used in these reactions include chlorinated aromatic compounds, methylating agents, and nitroaromatic compounds. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-16(18(28)23-14-8-6-13(21)7-9-14)17(12-4-3-5-15(10-12)27(29)30)26-19(22-11)24-20(25-26)31-2/h3-10,17H,1-2H3,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPPXNZRJUZKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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